molecular formula C11H16FNO B13259768 [1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine

[1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13259768
M. Wt: 197.25 g/mol
InChI Key: HWRXDERWODBZLZ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethylamine is a secondary amine featuring a 3-fluorophenyl group attached to an ethylamine backbone, with the amine nitrogen further substituted by a 2-methoxyethyl group. This structure combines aromatic fluorine, which enhances metabolic stability and lipophilicity, with a polar methoxyethyl side chain that may improve solubility .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H16FNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

HWRXDERWODBZLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 1-(3-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways .

Medicine

In medicine, 1-(3-Fluorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring may enhance its binding affinity to these targets, leading to various biological effects. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic properties and bioactivity.

Compound Name Phenyl Substituent Amine Substituent Molecular Formula Molecular Weight Key References
1-(3-Fluorophenyl)ethylamine 3-Fluoro 2-Methoxyethyl C₁₁H₁₆FNO 209.25 g/mol
1-(4-Bromophenyl)ethylamine 4-Bromo 2-Methoxyethyl C₁₁H₁₆BrNO 270.16 g/mol
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine 3-Trifluoromethyl Methyl C₁₁H₁₄F₃NO 245.23 g/mol
{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine 5-Fluoro, 3-fluorophenoxy Methyl C₁₅H₁₅F₂NO 263.28 g/mol

Key Observations :

  • Phenoxy Substitutions: The 3-fluorophenoxy group in introduces steric bulk and additional fluorine atoms, which may improve CNS penetration but reduce solubility compared to the simpler 3-fluorophenyl group.

Amine Substituent Modifications

The nature of the amine substituent affects solubility, metabolic stability, and target engagement.

Compound Name Amine Substituent Polarity Metabolic Stability References
1-(3-Fluorophenyl)ethylamine 2-Methoxyethyl High Moderate (methoxy group resists oxidation)
[(1S)-1-(3-Fluorophenyl)ethyl]methylamine Methyl Low High (methyl resists enzymatic degradation)
[2-(4-Chlorophenyl)ethyl][1-(3-fluorophenyl)ethyl]amine 4-Chlorophenylethyl Moderate Low (chlorine may form reactive metabolites)

Key Observations :

  • Methoxyethyl vs. Methyl : The 2-methoxyethyl group in the target compound increases polarity and water solubility compared to methyl-substituted analogs, making it more suitable for formulations requiring systemic distribution .
  • Chlorophenyl vs.

Biological Activity

1-(3-Fluorophenyl)ethylamine is an organic compound featuring a unique structure that combines a fluorinated aromatic ring with a methoxyethyl amine group. This structural configuration suggests potential biological activities, particularly in neuropharmacology and other therapeutic areas. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for further pharmaceutical exploration.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}FNO\
  • Molecular Weight : 215.26 g/mol

The structure includes:

  • A 3-fluorophenyl group, which contributes to its lipophilicity.
  • A 2-methoxyethyl amine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that 1-(3-Fluorophenyl)ethylamine may exhibit significant biological activity, particularly in neuropharmacological contexts. Research on structurally similar compounds has revealed various therapeutic potentials, including:

  • Anticonvulsant Activity : Compounds with similar structures have demonstrated efficacy in models of seizure activity, suggesting potential applications in epilepsy treatment.
  • Dopaminergic Activity : The compound may interact with dopamine transporters, similar to other fluoro-substituted analogs which show selectivity for dopamine receptors.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 1-(3-Fluorophenyl)ethylamine provides insights into its pharmacological properties. A comparative analysis with related compounds is presented below:

Compound NameStructureNotable Features
1-(4-Fluorophenyl)ethylamineStructureSimilar fluorinated phenyl group but lacks methoxy substitution.
1-(3-Chlorophenyl)ethylamineStructureChlorine substituent instead of fluorine; different electronic properties.
N,N-Dimethyl-2-(3-fluorophenyl)ethanamineStructureDimethyl substitution on nitrogen; potential for different biological activity.

Anticonvulsant Activity

Research has indicated that compounds structurally related to 1-(3-Fluorophenyl)ethylamine exhibit anticonvulsant effects. For instance, studies on benzyl derivatives showed that certain substitutions significantly enhanced activity against seizure models (ED50_{50} values ranging from 8.9 to 21 mg/kg) . This suggests that 1-(3-Fluorophenyl)ethylamine may also possess similar properties.

Dopaminergic Interaction

A study evaluating various piperidine analogs revealed that fluoro-substituted compounds demonstrated higher selectivity for dopamine transporters compared to their non-fluorinated counterparts . This finding supports the hypothesis that 1-(3-Fluorophenyl)ethylamine could interact favorably with dopaminergic pathways.

The mechanisms by which 1-(3-Fluorophenyl)ethylamine exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, which could enhance their pharmacological effects.

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